molecular formula C14H9N3O5S B11101120 2-Benzyl-4,6-dinitro-1,2-benzothiazol-3-one

2-Benzyl-4,6-dinitro-1,2-benzothiazol-3-one

Cat. No.: B11101120
M. Wt: 331.31 g/mol
InChI Key: WACNBAVOQAQCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one is a synthetic organic compound that belongs to the class of benzisothiazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one typically involves the nitration of a benzisothiazolone precursor. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The reaction is usually carried out under controlled temperatures to ensure the selective nitration of the benzisothiazolone ring.

Industrial Production Methods

In an industrial setting, the production of 2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce diamino derivatives.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or toxicology.

    Medicine: Its derivatives could be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound may find use in the development of new materials, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one depends on its specific interactions with molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The nitro groups may play a role in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-4,6-dinitrobenzisothiazole
  • 2-benzyl-4,6-dinitrobenzisothiazolone
  • 2-benzyl-4,6-dinitrobenzisothiazolidine

Uniqueness

2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one is unique due to its specific substitution pattern and the presence of both nitro and benzyl groups. These structural features may impart distinct chemical and biological properties compared to other benzisothiazolone derivatives.

Properties

Molecular Formula

C14H9N3O5S

Molecular Weight

331.31 g/mol

IUPAC Name

2-benzyl-4,6-dinitro-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H9N3O5S/c18-14-13-11(17(21)22)6-10(16(19)20)7-12(13)23-15(14)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

WACNBAVOQAQCIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-]

solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.